

An In-depth Technical Guide to 5-Cyclopropylpentanal: IUPAC Nomenclature and Structural Analysis

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Compound of Interest

Compound Name: 5-Cyclopropylpentanal

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Abstract

This technical guide provides a comprehensive overview of **5-cyclopropylpentanal**, a saturated aliphatic aldehyde characterized by the presence of a terminal cyclopropyl group. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous structures to present a thorough analysis of its nomenclature, structural features, and predicted physicochemical properties. Furthermore, this guide outlines detailed, generalized experimental protocols for the synthesis, purification, and analytical characterization of **5-cyclopropylpentanal**, which are broadly applicable to aliphatic aldehydes. The potential biological significance of the cyclopropyl moiety is also discussed, providing context for its relevance in medicinal chemistry and drug design.

IUPAC Nomenclature and Structural Analysis

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For **5-cyclopropylpentanal**, the nomenclature is determined as follows:

- **Parent Chain:** The longest continuous carbon chain containing the principal functional group (the aldehyde) is identified. In this case, it is a five-carbon chain, corresponding to the root name "pentan-".
- **Principal Functional Group:** The presence of an aldehyde group (-CHO) is indicated by the suffix "-al". Since the aldehyde group is, by definition, at position 1, a locant is not necessary in the final name but is understood.
- **Substituent:** A cyclopropyl group is attached to the fifth carbon of the pentanal chain. Therefore, it is named as a "5-cyclopropyl" substituent.

Combining these elements, the unambiguous IUPAC name for the compound is **5-cyclopropylpentanal**.

Structural Formula: C₈H₁₄O

Simplified Molecular-Input Line-Entry System (SMILES): O=CCCCC1CC1

International Chemical Identifier (InChI): InChI=1S/C8H14O/c9-7-3-1-2-4-8-5-6-8/h7-8H,1-6H2

The structure consists of a five-carbon straight chain with a terminal aldehyde functional group. A three-membered cyclopropane ring is attached to the terminal methyl carbon of the pentane chain. The molecule is saturated, containing only single carbon-carbon bonds within the pentanal chain and the cyclopropyl ring.

Physicochemical and Spectroscopic Data

Direct experimental data for **5-cyclopropylpentanal** is not extensively reported in the scientific literature. However, its properties can be estimated based on the known data of structurally similar compounds, such as pentanal and other aliphatic aldehydes.^{[1][2][3]} The following table summarizes these predicted and analogous quantitative data.

Property	Predicted/Analogous Value	Rationale/Reference Compound(s)
Molecular Weight	126.20 g/mol	Calculated from the molecular formula (C ₈ H ₁₄ O)
Boiling Point	~140-160 °C	Higher than pentanal (102-103 °C) due to increased molecular weight and van der Waals forces.[4]
Density	~0.83-0.86 g/mL	Similar to other aliphatic aldehydes of comparable molecular weight.
Solubility in Water	Sparingly soluble	Solubility decreases with increasing carbon chain length in aldehydes.[1][2]
Solubility in Organic Solvents	Soluble	Soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane.
¹ H NMR Chemical Shifts (ppm)	Aldehydic proton (~9.7 ppm, t), α-CH ₂ (~2.4 ppm, dt), Cyclopropyl protons (~0.1-0.8 ppm, m)	Based on characteristic shifts for aliphatic aldehydes and cyclopropyl groups.[5][6][7][8][9]
¹³ C NMR Chemical Shifts (ppm)	Carbonyl carbon (~202 ppm), α-Carbon (~44 ppm), Cyclopropyl carbons (~3-10 ppm)	Based on characteristic shifts for aliphatic aldehydes and cyclopropyl groups.[6][7]
IR Absorption (cm ⁻¹)	C=O stretch (~1720-1740), Aldehydic C-H stretch (~2720, ~2820)	Characteristic absorption bands for saturated aliphatic aldehydes.[5][6][7][8][9]
Mass Spectrometry (m/z)	M ⁺ at 126, fragments from α-cleavage and McLafferty rearrangement	Typical fragmentation patterns for aliphatic aldehydes.[7][8][10][11]

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the synthesis, purification, and analysis of **5-cyclopropylpentanal**.

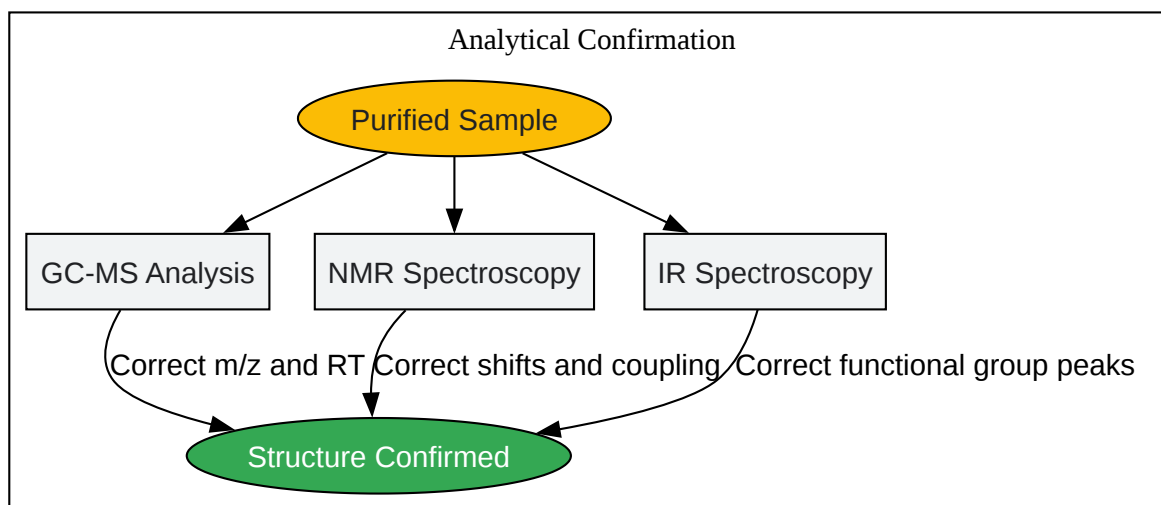
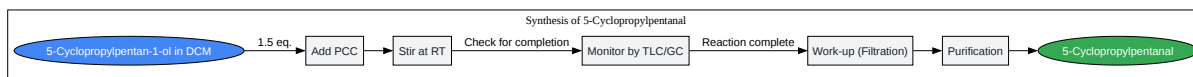
Synthesis

A plausible synthetic route to **5-cyclopropylpentanal** involves the oxidation of the corresponding primary alcohol, 5-cyclopropylpentan-1-ol.[12]

Reaction: 5-cyclopropylpentan-1-ol → **5-cyclopropylpentanal**

Methodology: Oxidation using Pyridinium Chlorochromate (PCC)

- **Reagent Preparation:** A solution of 5-cyclopropylpentan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Oxidation:** Pyridinium chlorochromate (PCC) (1.5 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is typically a heterogeneous slurry.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
- **Work-up:** Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts.
- **Purification:** The filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by fractional distillation or column chromatography.



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